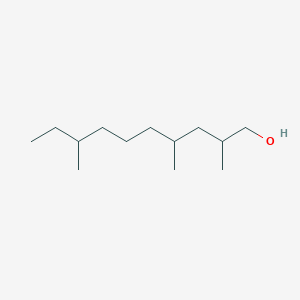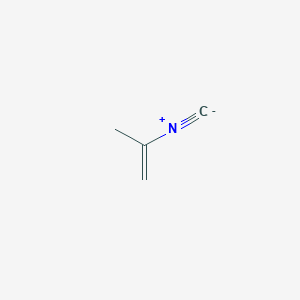
2-Isocyanoprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5NO It is a derivative of propene where an isocyanate group is attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes rearrangement to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where propargyl alcohol is reacted with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The final product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanoprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
2-Isocyanoprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins, where its reactivity with various nucleophiles is exploited to create materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
2-Isocyanoprop-1-ene can be compared with other isocyanates such as methyl isocyanate and phenyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its propene backbone, which imparts different reactivity and properties.
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its specific structure, which allows for unique applications in organic synthesis and material science.
Propriétés
Numéro CAS |
96042-10-3 |
|---|---|
Formule moléculaire |
C4H5N |
Poids moléculaire |
67.09 g/mol |
Nom IUPAC |
2-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N/c1-4(2)5-3/h1H2,2H3 |
Clé InChI |
RFBJVZNPFSSKFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


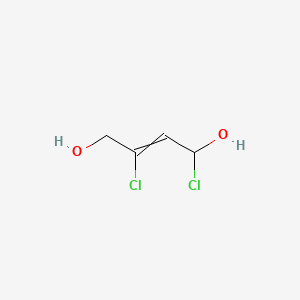
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
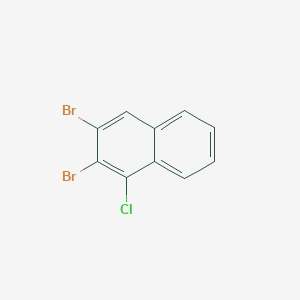
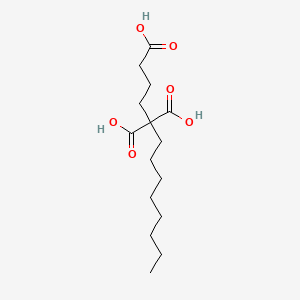
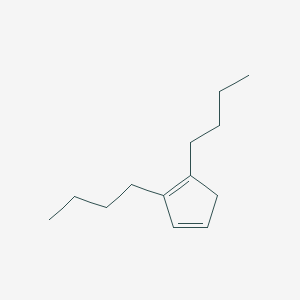
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
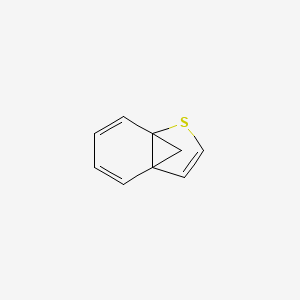
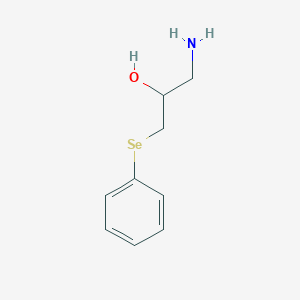
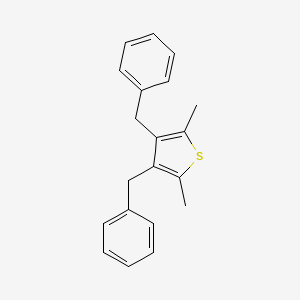
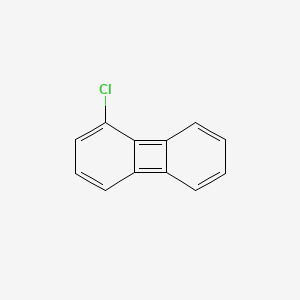
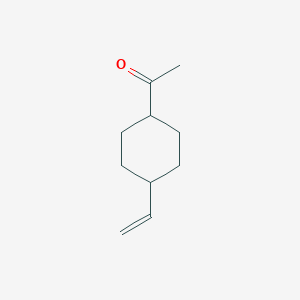
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

